molecular formula C20H23FN4O3 B2609560 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 2034452-73-6

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2609560
CAS RN: 2034452-73-6
M. Wt: 386.427
InChI Key: BZOLFXTXMOKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23FN4O3 and its molecular weight is 386.427. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Receptor Affinity

Research on conformationally constrained butyrophenones, which share structural motifs with the compound , has demonstrated significant implications in the development of antipsychotic drugs. These compounds have shown affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic (antipsychotic) drugs. Such findings suggest that related compounds could be explored for their antipsychotic properties and receptor interactions, providing a pathway for the development of new therapeutic agents in mental health treatment (Raviña et al., 2000).

Neuroprotective Activities

The investigation into edaravone derivatives containing benzylpiperazine moiety, which is structurally similar to the chemical , has revealed their potential neuroprotective activities. These compounds were evaluated for their efficacy in protecting against cellular damage and cerebral ischemia, showing promise as lead compounds for the discovery of neuroprotective agents. This research underscores the compound's relevance in studies aimed at treating neurological conditions and stroke (Gao et al., 2022).

Pain Management and σ1 Receptor Antagonism

The synthesis and pharmacological evaluation of pyrazoles as σ1 receptor antagonists for pain management highlight the therapeutic potential of compounds with similar chemical structures. These findings are crucial for developing new pain relief strategies, underscoring the importance of such compounds in medicinal chemistry and pharmacology (Díaz et al., 2020).

Antimicrobial and Antiviral Activity

Compounds featuring similar structural elements have been explored for their antimicrobial and antiviral activities. This includes the synthesis of novel Schiff bases and their evaluation against various bacterial and fungal strains, revealing potential applications in developing new antimicrobial agents. Such research provides a foundation for further exploration of related compounds in combating infectious diseases (Patel et al., 2011).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c21-16-5-1-2-7-18(16)28-14-19(26)23-9-11-24(12-10-23)20(27)15-13-22-25-8-4-3-6-17(15)25/h1-2,5,7,13H,3-4,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLFXTXMOKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

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